1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide
Description
1-(6-Methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide is a heterocyclic compound featuring an imidazole core substituted with a 6-methylpyridin-2-yl group at the 1-position and a (Z)-configured 4-nitrobenzylidene hydrazide moiety at the 4-position. This compound belongs to the class of carbohydrazide derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 6-methylpyridine substituent may contribute to solubility and coordination properties, making the compound a candidate for metalloenzyme inhibition or ligand-based applications.
Synthesis of such compounds typically involves condensation reactions between carbohydrazide precursors and aromatic aldehydes under acidic catalysis, as exemplified in analogous syntheses (e.g., triazole carbohydrazones in ) . Characterization methods include nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), as seen in related imidazole derivatives () .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-[(Z)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-12-3-2-4-16(20-12)22-10-15(18-11-22)17(24)21-19-9-13-5-7-14(8-6-13)23(25)26/h2-11H,1H3,(H,21,24)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXHKGPDQMSCM-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of intermediates. One common method includes the reaction of 6-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde under reflux conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine ring undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with alkyl halides : Forms quaternary ammonium salts through alkylation.
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Acylation : Reacts with acyl chlorides to yield amide derivatives (e.g., with acetyl chloride to form N-acetylazetidine derivatives) .
Example Reaction:
Conditions : Conducted in dichloromethane with triethylamine as a base .
Ring-Opening Reactions
The strained azetidine ring opens under acidic or reductive conditions:
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Acid-Catalyzed Hydrolysis : Generates γ-amino alcohols in aqueous HCl .
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Reduction with LiAlH : Produces saturated pyrrolidine derivatives via ring expansion .
Mechanistic Insight :
Ring-opening proceeds through protonation at the nitrogen, followed by nucleophilic attack at the β-carbon .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group participates in EAS reactions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO/HSO | 3,4-Dimethoxy-5-nitrobenzene derivative | 68% | |
| Bromination | Br/FeBr | 3,4-Dimethoxy-5-bromobenzene derivative | 72% |
Key Note : Methoxy groups direct electrophiles to the para position relative to themselves .
Oxidation Reactions
The methoxy groups and azetidine ring are susceptible to oxidation:
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Methoxy to Quinone : Treatment with KMnO oxidizes the 3,4-dimethoxyphenyl group to a quinone structure .
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Azetidine Ring Oxidation : Using CrO yields γ-lactam derivatives .
Example :
Reductive Transformations
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Catalytic Hydrogenation : Reduces the azetidine ring to a pyrrolidine system under H/Pd-C .
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Borohydride Reduction : Sodium borohydride selectively reduces imine intermediates during ring rearrangements .
Experimental Data :
| Substrate | Reductant | Product | Yield | Diastereoselectivity | Source |
|---|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)azetidine HCl | NaBH | Aziridine intermediate | 46–75% | >95% anti |
Cross-Coupling Reactions
The aromatic ring participates in Suzuki-Miyaura couplings:
General Protocol :
Example : Coupling with 4-methoxyphenylboronic acid yields a 3,4,4’-trimethoxybiphenyl derivative (82% yield) .
Complexation with Metals
The azetidine nitrogen acts as a ligand for transition metals:
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Pd(II) Complexes : Used in catalysis for C–H functionalization .
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Cu(I) Complexes : Facilitate azide-alkyne cycloaddition (CuAAC) .
Structural Evidence : X-ray crystallography confirms bidentate coordination via nitrogen and adjacent carbon .
Mechanistic and Synthetic Considerations
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Steric Effects : The 3,4-dimethoxy grou
Scientific Research Applications
The imidazole ring present in the compound is known for its broad spectrum of biological activities. Recent studies have highlighted its potential as:
- Anticancer Agent : Compounds containing imidazole moieties have been shown to exhibit anticancer properties. For instance, derivatives of imidazole have been synthesized and evaluated for their ability to inhibit tumor growth.
- Anti-inflammatory Activity : Research has indicated that imidazole derivatives can serve as effective anti-inflammatory agents. A study involving a series of novel imidazole derivatives demonstrated significant anti-inflammatory effects comparable to established medications like diclofenac .
Medicinal Chemistry Applications
1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide can be utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. The following applications are noteworthy:
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial activities. The compound's structure suggests potential efficacy against a range of pathogens, including bacteria and fungi.
Antiviral Activity
Research indicates that imidazole-containing compounds can exhibit antiviral properties, making them candidates for further development against viral infections.
Case Study 1: Synthesis and Evaluation of Imidazole Derivatives
A study focused on synthesizing novel imidazole derivatives demonstrated that specific modifications to the imidazole core could enhance biological activity. The synthesized compounds were tested for their analgesic and anti-inflammatory properties using standard models, showing promising results .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2g | Analgesic | 20 |
| 2a | Anti-inflammatory | 15 |
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on various imidazole derivatives revealed binding affinities to key biological targets such as COX-2 receptors, which are involved in inflammation and pain pathways. The docking results indicated that modifications to the nitrophenyl group significantly enhanced binding affinity, suggesting a pathway for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(6-methylpyridin-2-yl)-N’-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Compound A : N'-(Z)-1-(4-Methylphenyl)ethylidene-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide (CAS 477858-70-1, )
- Core Structure : Identical imidazole-pyridine backbone.
- Key Difference : The 4-nitrophenyl group in the target compound is replaced with a 4-methylphenyl group.
- This substitution may improve antibacterial or antiparasitic activity, as nitro groups are often critical in bioactive molecules .
Compound B : 5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone ()
- Core Structure : Triazole ring instead of imidazole.
- Key Differences :
- Triazole (3 nitrogen atoms) vs. imidazole (2 nitrogen atoms): Triazoles exhibit stronger aromatic stability and resistance to metabolic degradation.
- 5-Nitrofuran substituent vs. 4-nitrophenyl: The furan ring introduces oxygen heteroatomy, affecting solubility and redox properties.
- Synthesis: Both compounds are synthesized via acid-catalyzed condensation (H₂SO₄ or DMF/ethanol), but triazoles often require click chemistry or cycloaddition routes .
Heterocyclic Hybrids
Compound C : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine ()
- Core Structure : Imidazole linked to bipyridine and benzene diamine.
- Key Differences :
- Bipyridine moiety enables metal coordination, useful in catalysis or luminescent materials.
- 4-Phenylenediamine enhances π-π stacking and fluorescence properties, unlike the nitrobenzylidene group in the target compound.
- Applications: Fluorescent probes vs.
Substituent-Driven Electronic Effects
Compound D : (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine ()
- Core Structure : Triazole with 4-nitrophenyl and phenylhydrazine.
- Key Comparison :
- Both compounds feature 4-nitrophenyl groups, but the hydrazine moiety in Compound D is unsubstituted, whereas the target compound has a methylpyridine group.
- The imidazole core in the target compound may offer better hydrogen-bonding capacity compared to triazole.
Data Tables
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Effect | Impact on Reactivity/Bioactivity |
|---|---|---|
| 4-NO₂Ph (Target) | Strong EWG | Enhances electrophilicity, bioactivity |
| 4-CH₃Ph (Compound A) | Moderate EDG | Increases lipophilicity, reduces reactivity |
| 5-Nitrofuran (B) | EWG + O-heteroatom | Improves solubility, redox activity |
Research Findings and Validation
- Structural Confirmation : The target compound’s (Z)-configuration and crystal packing would likely be validated using single-crystal X-ray diffraction, as demonstrated for analogous hydrazides () . SHELXL () and ORTEP () are critical tools for refinement and visualization .
- Biological Potential: While direct bioactivity data for the target compound is absent in the evidence, structurally related imidazole derivatives () show antimicrobial and fluorescent properties, suggesting similar applications .
Biological Activity
1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide, a compound characterized by its complex structure, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The molecular formula of this compound is , which indicates the presence of several functional groups that contribute to its biological activity. The imidazole ring, in particular, is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study conducted by Jain et al. evaluated various imidazole compounds against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives showed promising antibacterial activity, with zones of inhibition measured in millimeters (mm) as follows:
| Compound | E. coli | P. aeruginosa | B. subtilis | B. megaterium | A. niger | C. albicans |
|---|---|---|---|---|---|---|
| 5a | 15 | 19 | 21 | 19 | 20 | 19 |
| 5b | 11 | 9 | 19 | 20 | 10 | 11 |
| 5c | 20 | 22 | 22 | 22 | 13 | 13 |
| Streptomycin (control) | 28 | 32 | 31 | 29 | 33 | 33 |
These findings suggest that the compound's structural features enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have also been explored. In a study focusing on various synthesized compounds, one derivative exhibited significant anti-inflammatory activity comparable to phenylbutazone, a standard anti-inflammatory drug. This highlights the potential of imidazole derivatives in treating inflammatory conditions .
Anticancer Activity
Imidazole-containing compounds have shown promise in cancer research. For instance, certain derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer progression. The compound's ability to act on specific receptors may provide a therapeutic angle for cancer treatment .
Case Studies
Several case studies illustrate the biological efficacy of imidazole derivatives:
- Antimicrobial Study : A series of synthesized imidazole compounds were tested against resistant strains of bacteria, revealing that some derivatives significantly outperformed traditional antibiotics in inhibiting bacterial growth.
- Inflammation Model : In vivo studies demonstrated that specific imidazole derivatives reduced inflammation markers in animal models of arthritis, suggesting their potential use in chronic inflammatory diseases.
- Cancer Cell Lines : Research involving various cancer cell lines indicated that imidazole derivatives could induce apoptosis in malignant cells while sparing normal cells, showcasing their selective toxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide, and how can stereochemical purity (e.g., Z-configuration) be ensured?
- Methodology : The compound’s Schiff base (hydrazone) moiety can be synthesized via condensation of the carbohydrazide precursor with 4-nitrobenzaldehyde under acidic conditions (e.g., acetic acid or H₂SO₄ catalysis). To ensure Z-configuration, reaction parameters such as solvent polarity, temperature (typically 60–80°C), and pH must be controlled. Post-synthesis, stereochemical confirmation requires NOESY NMR to detect spatial proximity between the imine proton and adjacent groups .
Q. How can the structural integrity of this compound be validated using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Confirm the presence of imine (C=N, ~1600 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for the pyridyl methyl group (~2.5 ppm, singlet), aromatic protons (7–8.5 ppm), and imine proton (~8.3 ppm).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What are the critical considerations for optimizing reaction yields in the cyclization of imidazole-carbohydrazide derivatives?
- Methodology : Use phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) as cyclization agents under reflux conditions. Solvent choice (e.g., dry DMF or acetonitrile) and stoichiometric ratios (1:1.2 for hydrazide:aldehyde) significantly impact yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Advanced Research Questions
Q. How does the nitro group at the 4-position of the phenyl ring influence the compound’s electronic properties and binding affinity in biological targets?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution, focusing on the nitro group’s electron-withdrawing effect. Pair this with molecular docking (AutoDock Vina) against hypothetical targets (e.g., microbial enzymes) to analyze binding interactions. Compare with analogues lacking the nitro group to isolate its contribution .
Q. What strategies resolve contradictions in bioactivity data between in vitro antimicrobial assays and in vivo models for this compound?
- Methodology :
- In vitro : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- In vivo : Evaluate pharmacokinetics (e.g., plasma half-life via HPLC) and tissue distribution in rodent models. Discrepancies may arise from poor solubility or metabolic instability; address via formulation (e.g., PEGylation) or prodrug design .
Q. How can thermal stability and decomposition pathways of this compound inform its storage and application in high-temperature reactions?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen. Identify decomposition intermediates via GC-MS. For example, a mass loss at 200–250°C may correlate with imidazole ring degradation, necessitating storage below 4°C in inert atmospheres .
Q. What role does the 6-methylpyridin-2-yl group play in modulating the compound’s solubility and bioavailability?
- Methodology : Measure partition coefficients (logP) using shake-flask (octanol/water) or HPLC-based methods. Compare with analogues substituted at the pyridyl position. Methyl groups typically enhance lipophilicity but may reduce aqueous solubility; counterbalance via salt formation (e.g., hydrochloride) .
Experimental Design and Data Analysis
Q. How to design a structure-activity relationship (SAR) study for imidazole-carbohydrazide derivatives targeting enzyme inhibition?
- Methodology :
- Variable substituents : Synthesize derivatives with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) on the phenyl ring.
- Assays : Test inhibition of target enzymes (e.g., urease or acetylcholinesterase) using spectrophotometric methods (e.g., Berthelot method for urease).
- Data analysis : Use multivariate regression (e.g., Hansch analysis) to correlate substituent properties (Hammett σ, π) with IC₅₀ values .
Q. What statistical approaches are recommended for optimizing reaction conditions in combinatorial synthesis of analogous compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
